molecular formula C13H13NO3S B1360878 Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate CAS No. 886366-81-0

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Cat. No. B1360878
M. Wt: 263.31 g/mol
InChI Key: LICDZGCEUQAHRU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a chemical compound with a molecular weight of 263.32 . It is a white to brown solid .


Synthesis Analysis

The synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate involves reacting ethyl bromopyruvate and thiourea . The product, Ethyl 2-aminothiazole-4-carboxylate, is then reacted with different aldehydes and ketones to produce the final compound .


Molecular Structure Analysis

The InChI code for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is 1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a white to brown solid . It has a molecular weight of 263.32 . The compound has a melting point of 196–198 °C .

Scientific Research Applications

Antimicrobial and Antioxidant Studies

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate derivatives have shown potential in antimicrobial and antioxidant studies. For instance, compounds synthesized with ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates displayed significant antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016).

Anti-proliferative Screening Against Cancer Cells

New series of thiazole compounds, including derivatives of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, have been tested for their anti-cancer activity, particularly against breast cancer cells. Some of these compounds showed comparable activity to standard treatments like Paclitaxel (Sonar et al., 2020).

Synthesis and Structural Analysis

The synthesis and structure of various derivatives of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate have been studied extensively. These studies include the reaction of acylaminocyanoesters with specific compounds to form substituted aminothiazoles (Golankiewicz et al., 1985).

Docking Studies and Potential Therapeutic Applications

Compounds synthesized from ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate have been evaluated for their therapeutic potential using docking studies. Some of these compounds exhibited promising results as potential therapeutic targets for diseases such as COVID-19 (Haroon et al., 2021).

Antimicrobial and Antifungal Activities

Derivatives of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate have also been synthesized and tested for their antimicrobial and antifungal activities, showing varying degrees of efficacy against different bacterial and fungal species (Li-ga, 2015).

Future Directions

The future directions of research on Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Additionally, the compound could potentially be developed as an antagonist against target UDP-N-acetylmuramate/l-alanine ligase .

properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICDZGCEUQAHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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